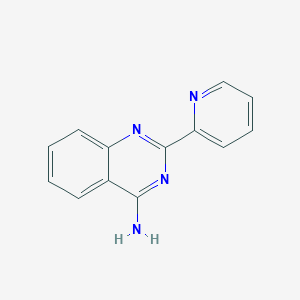

2-(Pyridin-2-yl)quinazolin-4-amine

Description

The Quinazoline (B50416) Scaffold as a Privileged Structure

The quinazoline ring system, a fusion of a benzene (B151609) ring and a pyrimidine (B1678525) ring, is considered a "privileged structure" in medicinal chemistry. Current time information in Bangalore, IN.mdpi.comnih.gov This designation stems from its remarkable ability to serve as a versatile scaffold for the design of ligands that can interact with a wide array of biological targets. mdpi.com The structural rigidity and the presence of nitrogen atoms in the pyrimidine ring allow for diverse substitutions, influencing the molecule's electronic and steric properties, and consequently its biological activity. nih.govmdpi.com This versatility has led to the development of quinazoline-based drugs with a broad spectrum of pharmacological activities, including anticancer, antihypertensive, anti-inflammatory, antiviral, and antimicrobial properties. mdpi.combohrium.comscielo.br

The 4-aminoquinazoline moiety, in particular, is a well-established pharmacophore found in numerous biologically active compounds. mdpi.com The amino group at the 4-position can act as a crucial hydrogen bond donor or acceptor, facilitating interactions with target proteins. This has made it a key component in the design of kinase inhibitors and other targeted therapies. bohrium.comscielo.br

Historical Context and Evolution of Quinazoline Research

The history of quinazoline chemistry dates back to 1869, when Griess first synthesized a quinazoline derivative. orientjchem.orgarabjchem.orgnih.gov However, the parent quinazoline molecule was not prepared until 1895 by Bischler and Lang. orientjchem.orgwikipedia.org The name "quinazoline" was later proposed by Widdege. arabjchem.orgresearchgate.net Early research focused on the fundamental synthesis and characterization of these compounds.

A significant turning point in quinazoline research was the discovery of their therapeutic potential. orientjchem.org Over the decades, scientists have synthesized and investigated numerous quinazoline derivatives, leading to the development of several clinically approved drugs. orientjchem.orgarabjchem.org A notable milestone was the approval of gefitinib (B1684475) by the U.S. Food and Drug Administration (FDA) in 2003, a quinazoline-based epidermal growth factor receptor (EGFR) inhibitor for the treatment of non-small cell lung cancer. bohrium.comwikipedia.org This success spurred a surge of interest in quinazoline-based kinase inhibitors and other targeted cancer therapies. Other FDA-approved quinazoline drugs include lapatinib, another EGFR and HER2 inhibitor, further solidifying the importance of this scaffold in oncology. arabjchem.orgwikipedia.org

Significance of the 2-(Pyridin-2-yl)quinazolin-4-amine Motif

The this compound motif represents a specific and highly significant elaboration of the quinazoline scaffold. The incorporation of a pyridine (B92270) ring at the 2-position introduces an additional nitrogen atom, which can participate in hydrogen bonding and other molecular interactions, thereby influencing the compound's binding affinity and selectivity for its biological target.

This particular arrangement has been explored in the development of inhibitors for various enzymes and receptors. For instance, derivatives of this motif have been investigated as potent inhibitors of IKur (Kv1.5), a potassium channel involved in cardiac electrophysiology, highlighting its potential for the treatment of atrial fibrillation. acs.orgacs.orgresearchgate.net The pyridyl group can be further substituted to fine-tune the compound's properties, such as its metabolic stability and pharmacokinetic profile. nih.gov

Overview of Current Research Landscape and Future Trajectories

Current research on this compound and its derivatives is highly active and diverse. medicinal chemists are actively exploring the synthesis of novel analogues and evaluating their biological activities against a range of therapeutic targets. derpharmachemica.comtandfonline.comresearchgate.net Areas of investigation include:

Anticancer Activity: Researchers are designing and synthesizing new derivatives as potential anticancer agents, often targeting specific kinases or other proteins involved in cancer cell proliferation and survival. mdpi.comjapsonline.comontosight.ai Structure-activity relationship (SAR) studies are crucial in this area to optimize the potency and selectivity of these compounds. mdpi.com

Antimicrobial Activity: The antibacterial potential of C-7 substituted 2-morpholino-N-(pyridin-2-ylmethyl)quinazolin-4-amine derivatives has been explored, with some compounds showing promising activity against both Gram-positive and Gram-negative bacteria. derpharmachemica.comresearchgate.net

Ion Channel Modulation: As mentioned earlier, the motif is a key component in the development of IKur inhibitors for cardiovascular applications. acs.orgacs.orgresearchgate.netnih.gov

Other Therapeutic Areas: The versatility of the quinazoline scaffold suggests that this compound derivatives could be explored for other therapeutic applications, such as anti-inflammatory and neuroprotective agents. mdpi.comontosight.ai

Future research will likely focus on several key areas:

Target-Specific Design: Utilizing computational modeling and structural biology to design more potent and selective inhibitors for specific biological targets.

Pharmacokinetic Optimization: Modifying the core structure and substituents to improve drug-like properties, including solubility, metabolic stability, and oral bioavailability.

Exploration of New Biological Targets: Investigating the potential of this scaffold to interact with novel and challenging therapeutic targets.

The continued exploration of the this compound motif holds significant promise for the discovery of new and effective medicines to address a wide range of diseases.

Structure

3D Structure

Properties

IUPAC Name |

2-pyridin-2-ylquinazolin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N4/c14-12-9-5-1-2-6-10(9)16-13(17-12)11-7-3-4-8-15-11/h1-8H,(H2,14,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDJLXTFDNXURTH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NC(=N2)C3=CC=CC=N3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Pyridin 2 Yl Quinazolin 4 Amine and Its Analogues

Strategic Approaches to the Quinazoline (B50416) Core Synthesis

The quinazoline skeleton, a fused bicyclic heterocycle composed of a benzene (B151609) ring and a pyrimidine (B1678525) ring, is a foundational component. wikipedia.org A variety of synthetic strategies have been developed to construct this core structure, ranging from classical multi-step sequences to modern catalytic reactions.

Classic synthetic routes to the quinazoline scaffold often involve several distinct chemical transformations. A historical example is the Gabriel synthesis, which begins with an ortho-substituted benzene derivative. In one such sequence, o-nitrobenzylamine is reduced to 2-aminobenzylamine, which then undergoes condensation with formic acid to yield a dihydroquinazoline (B8668462) intermediate. This intermediate is subsequently oxidized to form the aromatic quinazoline ring. wikipedia.org These multi-step approaches, while foundational, have often been superseded by more efficient, higher-yielding modern methods.

Modern syntheses frequently rely on cyclization and annulation reactions, which build the heterocyclic ring in a single key step from appropriately functionalized acyclic precursors. Common starting materials include 2-aminobenzamides and 2-aminobenzonitriles.

From 2-Aminobenzamides: These compounds can undergo cyclocondensation with various reagents. For instance, reacting 2-aminobenzamides with aldehydes is a common method. researchgate.netresearchgate.net Visible-light-induced condensation cyclization using a photocatalyst like fluorescein (B123965) provides a green and efficient route to quinazolin-4(3H)-ones, which are precursors to quinazolin-4-amines. bohrium.com Another approach involves the reaction of 2-aminobenzamides with N-benzyl cyanamides, mediated by hydrochloric acid, in a [4+2] annulation reaction to yield 2-aminoquinazoline (B112073) derivatives. mdpi.com

From 2-Aminobenzonitriles: These precursors are also highly versatile. An acid-mediated [4+2] annulation between 2-aminobenzonitriles and N-benzyl cyanamides can produce 2-amino-4-iminoquinazolines. mdpi.comresearchgate.net In another strategy, 2-aminobenzonitriles react with Grignard reagents to form ortho-aminoketimines, which can then be cyclized under basic conditions. mdpi.com

The table below summarizes various cyclization and annulation methods for quinazoline synthesis.

Table 1: Selected Cyclization and Annulation Reactions for Quinazoline Synthesis

| Starting Material | Reagent(s) | Key Process | Product Type | Reference(s) |

|---|---|---|---|---|

| 2-Aminobenzamide | Aldehydes, Fluorescein, Visible Light | Photocatalytic Condensation-Cyclization | Quinazolin-4(3H)-one | bohrium.com |

| 2-Aminobenzamide | N-Benzyl Cyanamides, HCl | [4+2] Annulation | 2-Aminoquinazoline | mdpi.com |

| 2-Aminobenzonitrile | N-Benzyl Cyanamides, HCl | [4+2] Annulation | 2-Amino-4-iminoquinazoline | mdpi.comresearchgate.net |

Transition-metal catalysis offers powerful and efficient tools for constructing the quinazoline scaffold, often with high atom economy and functional group tolerance. frontiersin.org Catalysts based on palladium, zinc, and iron are particularly prominent.

Palladium-catalyzed Approaches: Palladium catalysts are widely used for C-C and C-N bond formation. One-pot, three-component tandem reactions involving 2-aminobenzonitriles, aldehydes, and arylboronic acids can produce diverse quinazolines in good yields. arabjchem.orgorganic-chemistry.org Another efficient method is the palladium-catalyzed synthesis of quinazolin-4(3H)-ones from readily available o-nitrobenzamides and alcohols. nih.govrsc.org Sustainable approaches have also been developed, such as using a magnetically recoverable palladium catalyst for the coupling of aryl iodides, a carbonyl source, and 2-aminobenzamide. frontiersin.org

Zinc(II)-catalyzed Approaches: Zinc-based catalysts provide an inexpensive and environmentally friendly option. Zinc acetate (B1210297) (Zn(OAc)₂) has been used to catalyze the one-pot cyclocondensation of anthranilamide and carbonyl compounds to form 2,3-dihydroquinazolin-4(1H)-ones. acgpubs.org In more complex systems, a relay catalysis involving Rh(III) and Zn(II) has been employed to synthesize quinazoline N-oxides from ketoximes, where the zinc catalyst facilitates the final cyclization step. nih.govacs.org

Iron-catalyzed Approaches: Iron catalysts are advantageous due to their low cost and low toxicity. organic-chemistry.orgacs.org An efficient synthesis of quinazolines involves the iron-catalyzed oxidative amination of N-H ketimines. This process starts with 2-alkylamino benzonitriles, which are reacted with organometallic reagents to form ketimine intermediates. Subsequent oxidation with an iron catalyst like FeCl₂ and an oxidant like tert-BuOOH leads to C(sp³)-H oxidation, intramolecular C-N bond formation, and aromatization to yield the quinazoline product. arabjchem.orgorganic-chemistry.orgacs.orgnih.gov

The table below provides an overview of selected catalytic systems for quinazoline core synthesis.

Table 2: Catalytic Systems for Quinazoline Core Synthesis

| Catalyst Type | Starting Material(s) | Key Reaction | Reference(s) |

|---|---|---|---|

| Palladium | 2-Aminobenzonitriles, Aldehydes, Arylboronic Acids | Three-Component Tandem Reaction | arabjchem.orgorganic-chemistry.org |

| o-Nitrobenzamides, Alcohols | Hydrogen Transfer Cascade | nih.govrsc.org | |

| Aryl Iodides, 2-Aminobenzamide, Carbonyl Source | Multi-Component Reaction | frontiersin.org | |

| Zinc | Anthranilamide, Carbonyl Compounds | Cyclocondensation | acgpubs.org |

| Ketoximes, Dioxazolones | Relay Catalysis (with Rh) for Cyclization | nih.govacs.org | |

| Iron | 2-Alkylamino Benzonitriles, Organometallics | Oxidative Amination of Ketimines | organic-chemistry.orgacs.orgnih.gov |

Introduction of the Pyridinyl Moiety at the C-2 Position

Once the quinazoline ring system is accessible, the next strategic step is the introduction of the pyridin-2-yl group at the C-2 position.

A common and effective method to install the C-2 pyridinyl group involves building the quinazoline ring with the substituent already in place. This is achieved by condensing an anthranilic acid derivative with a reagent containing the pyridinyl moiety. A specific route involves treating a 2-cyanopyridine (B140075) with sodium in methanol (B129727) to generate a methyl pyridine-2-carboximidate intermediate in situ. This reactive intermediate is then condensed directly with anthranilic acid to yield 2-(pyridin-2-yl)quinazolin-4(3H)-one. nih.gov This quinazolinone is a crucial intermediate, as the 4-oxo group can be readily converted to other functionalities.

Functionalization at the C-4 Amino Position

The final step in the synthesis of 2-(pyridin-2-yl)quinazolin-4-amine is the installation of the amino group at the C-4 position. This is most frequently accomplished via a nucleophilic aromatic substitution (SNAr) reaction on a 4-haloquinazoline intermediate.

The process begins with the 2-(pyridin-2-yl)quinazolin-4(3H)-one intermediate obtained previously. This quinazolinone is treated with a halogenating agent, such as phosphoryl chloride (POCl₃) or thionyl chloride (SOCl₂), to convert the C-4 carbonyl group into a more reactive C-4 chloro group. nih.govrroij.com This creates the key intermediate, 4-chloro-2-(pyridin-2-yl)quinazoline.

The chlorine atom at the C-4 position is highly activated towards nucleophilic displacement due to the electron-withdrawing effect of the adjacent ring nitrogens. This allows for an efficient SNAr reaction with an amine source. Bubbling ammonia (B1221849) gas through the reaction mixture or using a solution of ammonia in an alcohol effectively displaces the chloride to furnish the final product, this compound. chim.itvu.nl Other nitrogen nucleophiles, such as hydrazine, can also be used to create related C-4 functionalized derivatives. rroij.com

Nucleophilic Aromatic Substitution (SNAr) with Amines

A prevalent method for the synthesis of 4-aminoquinazoline derivatives involves the nucleophilic aromatic substitution (SNAr) reaction. This approach typically utilizes a 2-substituted-4-chloroquinazoline as the electrophilic partner, which readily reacts with a variety of amine nucleophiles. The chlorine atom at the C-4 position of the quinazoline ring is highly susceptible to nucleophilic displacement. mdpi.comwikipedia.org

For instance, the reaction of a 4-chloroquinazoline (B184009) derivative with an appropriate amine in a suitable solvent, often with the addition of a base, leads to the formation of the corresponding 4-aminoquinazoline. nih.gov Microwave irradiation has been employed to accelerate this reaction, providing an efficient alternative to conventional heating. chim.it The regioselectivity of this reaction is a key feature, with the substitution occurring preferentially at the C-4 position over the C-2 position when both are halogenated. mdpi.com

A general representation of this reaction is the treatment of 2,4-dichloroquinazoline (B46505) with an amine, which selectively yields the 2-chloro-4-aminoquinazoline derivative. mdpi.com This intermediate can then be further modified.

Derivatization of the Primary Amine

Once the 4-aminoquinazoline core is established, the primary amine at the C-4 position offers a versatile handle for further structural modifications. Standard organic transformations can be employed to introduce a wide array of functional groups, thereby expanding the chemical diversity of the synthesized analogues.

Common derivatization strategies include:

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

Sulfonylation: Treatment with sulfonyl chlorides to yield sulfonamides.

Alkylation: Introduction of alkyl groups via reaction with alkyl halides.

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form secondary or tertiary amines. nih.gov

These derivatization reactions allow for the systematic exploration of the structure-activity relationships by modifying the steric and electronic properties of the substituent at the C-4 amino position.

Synthesis of Substituted this compound Derivatives

The synthesis of substituted analogues of this compound allows for the fine-tuning of its biological and physicochemical properties. Modifications can be introduced at various positions on the quinazoline ring, the pyridine (B92270) heterocycle, and the C-4 amino group.

Quinazoline Ring Functionalization (e.g., at C-6, C-7)

Functionalization of the quinazoline ring, particularly at the C-6 and C-7 positions, is a common strategy to modulate the properties of the molecule. These positions are often targeted for the introduction of various substituents.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki reaction, are frequently employed to introduce aryl or heteroaryl groups at these positions. For example, a C-7 chloro-substituted this compound can be reacted with a variety of boronic acids in the presence of a palladium catalyst and a suitable ligand to yield a library of C-7-aryl derivatives. derpharmachemica.comresearchgate.net Other substituents, such as methoxy (B1213986) or nitro groups, can also be incorporated into the quinazoline ring starting from appropriately substituted anthranilic acid derivatives. nih.goviajps.com

Table 1: Examples of C-7 Substituted 2-morpholino-N-(pyridin-2-ylmethyl)quinazolin-4-amine Derivatives researchgate.net

| Compound | C-7 Substituent |

| 9 | o-tolyl |

| 10 | 4-fluorophenyl |

| 11 | 2-methoxyphenyl |

| 14 | 3-methoxyphenyl |

| 16 | 4-cyanophenyl |

| 19 | benzo[d] Current time information in Bangalore, IN.tandfonline.comdioxol-5-yl |

| 21 | 3-cyanophenyl |

| 22 | 2-carboxyphenyl |

Modifications on the Pyridine Heterocycle

Starting from substituted pyridine-2-carboxamides or pyridine-2-carbonitriles, a range of functionalized 2-(pyridin-2-yl)quinazolines can be prepared. For example, a 6-methyl-pyridin-2-yl group has been incorporated at the C-2 position of the quinazoline ring. google.com The synthesis often involves the initial construction of a substituted 2-(pyridin-2-yl)quinazolin-4(3H)-one, which is then converted to the corresponding 4-chloroquinazoline. This intermediate subsequently undergoes nucleophilic aromatic substitution with an amine to yield the desired C-4 amino derivative. acs.org

Introduction of Diverse Side Chains at the C-4 Amine Position

The amino group at the C-4 position is a key site for introducing diverse side chains, significantly impacting the molecule's interaction with biological targets. A wide variety of primary and secondary amines can be utilized in the nucleophilic aromatic substitution reaction with a 4-chloroquinazoline precursor to generate a library of analogues. nih.govjapsonline.comjapsonline.com

The choice of the amine nucleophile allows for the incorporation of various functionalities, including:

Alkyl and cycloalkyl groups. nih.gov

Aryl and heteroaryl rings. nih.govtandfonline.com

Chains containing additional heteroatoms, such as oxygen (morpholine) or nitrogen (piperazine). derpharmachemica.com

Functional groups like esters, nitriles, and amides, which can serve as handles for further derivatization. nih.gov

Table 2: Examples of Diverse Side Chains Introduced at the C-4 Amine Position of 2-(Pyridin-4-yl)quinazoline nih.gov

| Compound | C-4 Amine Substituent |

| 3 | p-tolyl |

| 4 | 4-ethylphenyl |

| 5 | 4-propylphenyl |

| 21 | phenyl |

| 22 | 4-cyclopropylphenyl |

| 26 | 4-hydroxy-3-nitrophenyl |

| 27 | 4-methoxyphenyl |

Pharmacological Activities and Therapeutic Potential in Vitro and Preclinical Models

Anticancer and Cytotoxic Activities

Derivatives of 2-(Pyridin-2-yl)quinazolin-4-amine have shown promising potential as anticancer agents through various mechanisms of action.

Inhibition of Kinases (e.g., EGFR, PI3K, Cdk4)

The quinazoline (B50416) scaffold is a well-established template for the development of kinase inhibitors. bohrium.com Many derivatives of this compound have been investigated for their ability to inhibit key kinases involved in cancer cell signaling pathways.

Epidermal Growth Factor Receptor (EGFR): EGFR is a crucial target in cancer therapy as it plays a significant role in cell proliferation, survival, and metastasis. bohrium.com Several quinazoline-based compounds have been developed as EGFR inhibitors. bohrium.com For instance, a series of 6-bromo-2-(pyridin-3-yl)-4-substituted quinazolines were synthesized and evaluated as potential dual EGFR-HER2 inhibitors. mdpi.com One derivative, N-(benzo[d]thiazol-2-yl)-6-bromo-2-(pyridin-3-yl)quinazolin-4-amine, demonstrated potent EGFR inhibition with an IC50 value of 0.096 µM. researchgate.netmdpi.comcu.edu.eg Docking studies have helped to understand the binding interactions of these compounds within the EGFR active site. cu.edu.eg

Phosphoinositide 3-kinase (PI3K): The PI3K signaling pathway is frequently overactive in various cancers. researchgate.net Consequently, developing PI3K inhibitors is a key strategy in cancer drug discovery. researchgate.net A series of novel 2-(pyridin-4-yl)quinazolin-4(3H)-ones were synthesized and evaluated as potential PI3K inhibitors. researchgate.netsemanticscholar.orgresearchgate.net Some of these compounds exhibited significant antiproliferative activity against various cancer cell lines. researchgate.netsemanticscholar.orgresearchgate.net Additionally, quinazolin-4-one based hydroxamic acids have been designed as dual PI3K/HDAC inhibitors, with some showing high potency against PI3Kγ and PI3Kδ. nih.gov

Cyclin-Dependent Kinase 4 (Cdk4): Cdk4 is a key regulator of the cell cycle, and its inhibition can lead to cell cycle arrest. acs.org A quinazolinone derivative was identified as an inhibitor of both Cdk4 (IC50 of 0.47 µM) and microtubule polymerization. mdpi.com

Modulation of Cellular Proliferation and Survival Pathways

The anticancer effects of this compound derivatives are often linked to their ability to modulate critical cellular pathways governing proliferation and survival. The inhibition of kinases like EGFR and PI3K directly impacts these pathways. bohrium.comgoogle.com For instance, blocking the EGFR signaling pathway can attenuate its enhancing effect on the expression of drug resistance proteins like ABCG2, which is mediated through the PI3K/Akt signaling pathway. acs.org Furthermore, some quinazoline derivatives have been shown to induce cell death in glioma cells by causing a multinuclear phenotype and multipolar spindles. mdpi.com

Induction of Apoptosis and Cell Cycle Arrest

A significant mechanism by which this compound derivatives exert their anticancer effects is through the induction of apoptosis (programmed cell death) and cell cycle arrest.

One study found that a 2-(naphthalen-1-yl)-6-pyrrolidino-4-quinazolinone derivative induced G2/M phase arrest and apoptosis in HCT-116 and MDAMB-231 cell lines. mdpi.com Another quinazolinone derivative was shown to induce G2/M-phase cell cycle arrest in human oral cancer cells, leading to mitotic arrest and subsequent apoptosis. mdpi.com A series of 2-substituted 2,3-dihydroquinazolin-4(1H)-one derivatives were also found to induce G2/M-phase cell cycle arrest and trigger apoptosis. mdpi.com Furthermore, a 6-(imidazo[1,2-a]pyridin-6-yl)quinazoline derivative induced G2/M phase block and apoptosis in HCC827 cells through the inhibition of PI3Kα. nih.gov

Effects on Microtubule Dynamics

Microtubules are essential for cell division, and their disruption can lead to mitotic arrest and cell death. mdpi.com Several quinazolinone derivatives have been identified as microtubule polymerization inhibitors. mdpi.com For example, a 2-substituted 2,3-dihydroquinazolin-4(1H)-one derivative was shown to significantly inhibit microtubule protein polymerization in vitro and disrupt the cellular microtubule structure. mdpi.com Another study identified a quinazolinone that inhibited microtubule polymerization with an IC50 of 0.6 µM. mdpi.com

Evaluation in Cancer Cell Lines (e.g., MCF-7, A549, HCC827, HCT116)

The cytotoxic activity of this compound derivatives has been evaluated against a panel of human cancer cell lines, demonstrating a broad spectrum of activity.

| Compound Type | Cell Line | Activity | Reference |

| 6-bromo-2-(pyridin-3-yl)-4-substituted quinazolines | MCF-7 (breast), A549 (lung) | Potent cytotoxicity | researchgate.netmdpi.com |

| 2-(pyridin-4-yl)quinazolin-4(3H)-ones | HePG-2 (liver), MCF-7 (breast), HCT116 (colon) | Significant antiproliferative properties | researchgate.netsemanticscholar.orgresearchgate.net |

| Quinazoline-azole hybrids | MCF-7 (breast), A549 (lung) | Promising anticancer activity | nih.gov |

| 6-(imidazo[1,2-a]pyridin-6-yl)quinazoline derivatives | HCC827 (lung), A549 (lung), SH-SY5Y (neuroblastoma), HEL (leukemia), MCF-7 (breast) | Submicromolar inhibitory activity | nih.gov |

| Quinazolin-4-one/3-cyanopyridin-2-one hybrids | Various cancer cell lines | Significant inhibition of cell proliferation | nih.gov |

| Quinazolinone Schiff base derivatives | HCT116 (colon), MCF-7 (breast) | Promising cytotoxicity | tjpr.org |

| Copper complexes of quinazolinone Schiff bases | MCF-7 (breast), A549 (lung) | Highly cytotoxic | mdpi.com |

Antimicrobial Activities

In addition to their anticancer properties, some derivatives of the quinazoline scaffold have demonstrated antimicrobial activity.

A study on novel C-7-substituted-2-morpholino-N-(pyridin-2-ylmethyl)quinazolin-4-amine derivatives revealed that several compounds exhibited good antibacterial activity against both Gram-positive and Gram-negative bacteria. derpharmachemica.comresearchgate.net Another study on new quinazolin-4(3H)-one derivatives incorporating hydrazone and pyrazole (B372694) scaffolds also reported antibacterial and antifungal activities. mdpi.com For instance, a 2-(1-(pyridin-2-yl)ethylidene) derivative showed potent antibacterial activity against S. typhimurium and was also effective against E. coli, S. aureus, and B. subtilis. mdpi.com Furthermore, some quinazolin-4(3H)-ones have been shown to inhibit the growth of Staphylococcus aureus and Streptococcus pneumoniae. eco-vector.com

Antibacterial Properties

Derivatives of this compound have demonstrated notable antibacterial activity against both Gram-positive and Gram-negative bacteria. A study focused on C-7-substituted-2-morpholino-N-(pyridin-2-ylmethyl)quinazolin-4-amine derivatives revealed that several compounds exhibited promising activity against various bacterial strains. derpharmachemica.comresearchgate.net Specifically, compounds were tested against two Gram-positive species, Pseudomonas species and Staphylococcus aureus, and two Gram-negative species, Escherichia coli and Klebsiella pneumoniae. derpharmachemica.com Among the synthesized derivatives, five compounds (8, 16, 23, 24, and 25) showed enhanced activity against both Gram-positive and Gram-negative strains, with compound 25 identified as a particularly promising candidate for a broad-spectrum antibacterial agent. derpharmachemica.com The general class of quinazoline derivatives has been recognized for its antibacterial properties, often attributed to the inhibition of DNA gyrase, an essential enzyme for bacterial DNA replication. asianjpr.comeco-vector.com

| Compound/Derivative | Bacterial Species | Activity | Source |

|---|---|---|---|

| C-7-substituted-2-morpholino-N-(pyridin-2-ylmethyl)quinazolin-4-amine derivatives (8, 16, 23, 24, 25) | Pseudomonas species (+ve), Staphylococcus aureus (+ve), Escherichia coli (-ve), Klebsiella pneumoniae (-ve) | Good activity against Gram-positive and Gram-negative strains. | derpharmachemica.com |

| Quinazoline derivatives | General | Inhibition of DNA gyrase. | asianjpr.comeco-vector.com |

Antifungal Properties

The quinazoline scaffold is also associated with antifungal activity. While specific studies on this compound are part of the broader research into quinazoline derivatives, the general class has shown promise. For instance, various quinazolinone derivatives have been synthesized and evaluated for their antifungal properties, with some demonstrating significant activity against pathogenic fungi. nih.govresearchgate.net The mechanism of action is often linked to the inhibition of essential fungal enzymes.

Antiviral Properties (e.g., Anti-influenza)

The antiviral potential of quinazoline derivatives, including those related to this compound, has been explored, particularly against the influenza virus. mdpi.comnih.govsci-hub.se Research into 2-pyridinyl-4(3H)-quinazolinones revealed that these compounds can exhibit potent anti-influenza A virus activity. One derivative, N3 imidazol-1-ylpropyl-substituted 2-pyridinyl-4(3H)-quinazolinone (compound 4e), was identified as having the most potent activity. nih.gov Its mechanism is believed to involve the inhibition of both the virus's neuraminidase and the cellular NF-κB signaling pathway. nih.gov Another study on antrafenine (B1665575) analogs, which share structural similarities, suggested that these compounds act on the ribonucleoprotein (RNP) components of the influenza virus. researchgate.net

Anti-inflammatory Activities

Quinazoline derivatives are well-documented for their anti-inflammatory properties. ontosight.ainih.govresearchgate.net The anti-inflammatory potential of compounds related to this compound stems from their ability to modulate inflammatory pathways. For example, some quinazoline derivatives have been shown to inhibit cyclooxygenase (COX) enzymes, which are key mediators of inflammation. ontosight.ai The structural features of the quinazoline ring, often with specific substitutions, contribute to this activity. nih.gov

Neuroprotective Potential

While direct studies on the neuroprotective effects of this compound are not extensively detailed in the provided context, the broader class of quinazoline derivatives has been investigated for such properties. The potential for neuroprotection is an emerging area of research for this chemical scaffold.

Anti-parasitic Activities (e.g., Anti-Trypanosoma cruzi)

A significant area of investigation for 2-(pyridin-2-yl)quinazoline derivatives is their potential against parasites, particularly Trypanosoma cruzi, the causative agent of Chagas disease. nih.gov Through virtual screening and subsequent chemical synthesis, a series of 2-aryl-4-aminoquinazolines were identified as having moderate to high potency against T. cruzi. nih.govacs.orgresearchgate.net A specific compound from this series, compound 85, demonstrated a clear reduction of parasitemia in an in vivo model of T. cruzi infection, highlighting the promise of this chemical class for developing new anti-trypanosomal treatments. nih.govresearchgate.net

| Compound/Derivative | Parasite | Activity | Source |

|---|---|---|---|

| 2-Aryl-4-aminoquinazoline series (e.g., compound 85) | Trypanosoma cruzi | Reduction of parasitemia in vivo. | nih.govresearchgate.net |

Enzyme Inhibition Profiles

The this compound scaffold has been shown to be a versatile inhibitor of several key enzymes implicated in various diseases.

Kv1.5: A series of phenylquinazoline inhibitors of the Kv1.5 potassium ion channel have been developed. nih.gov The compound 5-Phenyl-N-(pyridin-2-ylmethyl)-2-(pyrimidin-5-yl)quinazolin-4-amine was identified as a potent and selective inhibitor of IKur (the current encoded by Kv1.5), which is a target for the treatment of atrial fibrillation. nih.govresearchgate.netnih.gov

DPP-4: Quinazolinone derivatives have been investigated as inhibitors of dipeptidyl peptidase-4 (DPP-4), an enzyme involved in glucose metabolism and a target for type 2 diabetes treatment. brieflands.comrsc.orgnih.govgoogle.com While specific data for this compound is not detailed, the general scaffold shows promise in this area.

DNA Gyrase: The antibacterial activity of quinazoline derivatives is often linked to their ability to inhibit DNA gyrase. asianjpr.commdpi.comresearchgate.net This enzyme is crucial for bacterial DNA replication, and its inhibition leads to bacterial cell death.

NQO1: A novel series of 2-phenylquinazoline-4-amine derivatives were evaluated for their ability to induce the cytoprotective enzyme NAD(P)H:quinone oxidoreductase 1 (NQO1). tandfonline.comtandfonline.com One compound in this series demonstrated potent inducer activity, suggesting a potential role in cellular defense against oxidative stress. tandfonline.com

| Enzyme | Derivative | Activity | Source |

|---|---|---|---|

| Kv1.5 | 5-Phenyl-N-(pyridin-2-ylmethyl)-2-(pyrimidin-5-yl)quinazolin-4-amine | Potent and selective inhibitor. | nih.govresearchgate.netnih.gov |

| DPP-4 | Quinazolinone derivatives | Inhibitory activity. | brieflands.comrsc.orgnih.gov |

| DNA Gyrase | Quinazoline derivatives | Inhibitory activity. | asianjpr.commdpi.comresearchgate.net |

| NQO1 | 2-Phenylquinazoline-4-amine derivatives | Potent inducer activity. | tandfonline.comtandfonline.com |

Efflux Pump Inhibition (e.g., Breast Cancer Resistance Protein, P-glycoprotein)

The compound this compound and its derivatives have been investigated for their potential to inhibit multidrug resistance (MDR) in cancer cells by targeting efflux pumps. These pumps, such as Breast Cancer Resistance Protein (BCRP/ABCG2) and P-glycoprotein (P-gp/ABCB1), are ATP-binding cassette (ABC) transporters that actively extrude a wide range of chemotherapeutic drugs from cancer cells, thereby reducing their efficacy. The development of inhibitors for these pumps is a key strategy to overcome MDR.

Derivatives of 2-pyridylquinazoline have shown significant inhibitory activity against BCRP. In one study, a series of 4-anilino-2-pyridylquinazolines were synthesized and evaluated for their ability to inhibit BCRP. The position of the nitrogen atom in the pyridyl ring at position 2 of the quinazoline scaffold was found to be crucial for the inhibitory potency. acs.org

Systematic variation of substituents on the anilino linker at position 4 was conducted to establish structure-activity relationships (SAR). For instance, with a 3-nitro substituent on the anilino ring, the 2-(pyridin-2-yl)quinazoline derivative (an ortho pyridyl substitution) showed an IC₅₀ value of 376 nM against BCRP. In the same series, the meta- and para-pyridyl analogs exhibited stronger inhibition with IC₅₀ values of 105 nM and 117 nM, respectively, suggesting that the ortho pyridyl substitution leads to a roughly 3-fold decrease in inhibitory activity compared to the meta and para versions. acs.org A similar trend was observed with a 3-cyano residue on the anilino ring, where the 2-(pyridin-2-yl) derivative had an IC₅₀ of 507 nM, while its meta and para counterparts were significantly more potent. acs.org

Further studies identified a cyclopropyl-containing quinazolinamine derivative as a potent dual inhibitor of both BCRP and P-gp. nih.govresearchgate.net This compound was found to alter the cellular localization of BCRP and P-gp, which is how it inhibits the efflux of anticancer drugs. nih.gov Another derivative, an azide-containing quinazolinamine, demonstrated selective BCRP inhibitory activity. nih.govresearchgate.net Mechanistic experiments revealed that these compounds can act as competitive substrates for the BCRP transporter, stimulating its ATP hydrolysis, which in turn leads to increased accumulation of chemotherapeutic agents like mitoxantrone (B413) in BCRP-overexpressing cells. researchgate.net

The table below summarizes the inhibitory activity of various this compound derivatives against the BCRP efflux pump.

| Derivative Substituent (at anilino linker) | IC₅₀ (nM) | Reference |

|---|---|---|

| 3-Nitro | 376 | acs.org |

| 3-Cyano | 507 | acs.org |

| 3,4-Dimethoxy | 1060 | acs.org |

Antioxidant Activities

The antioxidant potential of the quinazoline scaffold has been noted in several studies, although specific data for this compound is limited. Research has generally focused on the broader class of quinazolinone and quinazoline derivatives. ujpronline.comscholarsresearchlibrary.com These compounds have been evaluated for their ability to scavenge free radicals, which is a key component of antioxidant activity.

For example, a series of novel quinazolinone derivatives were synthesized and tested for their antioxidant properties using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. rsc.org In this study, compounds such as (4-(trifluoromethyl)phenyl)quinazolin-4(3H)-one and 6-chloro-2-phenylquinazolin-4(3H)-one showed notable antioxidant activity, with IC₅₀ values of 45.10 and 57.97 μg/mL, respectively. rsc.org

Another study investigated the scavenging activity of transition metal complexes of a guanine-based quinazolinone derivative, (E)-2-(2-(pyridin-2-ylmethylene)hydrazinyl)quinazolin-4(3H)-one, against DPPH and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radicals. researchgate.net Similarly, zinc(II) complexes of (E)-4-(2-(pyridin-2-ylmethylene)hydrazinyl)quinazoline were also evaluated, with one complex in particular showing the most potent free radical scavenging ability. researchgate.net These findings suggest that the quinazoline nucleus can serve as a promising scaffold for developing new antioxidant agents. scholarsresearchlibrary.com

The table below presents the antioxidant activity of selected quinazolinone derivatives from a study assessing their DPPH radical scavenging capacity.

| Compound | IC₅₀ (μg/mL) | Reference |

|---|---|---|

| 2-(4-(Trifluoromethyl)phenyl)quinazolin-4(3H)-one | 45.10 | rsc.org |

| 6-Chloro-2-phenylquinazolin-4(3H)-one | 57.97 | rsc.org |

Structure Activity Relationship Sar Studies

Impact of Substituent Modifications on Quinazoline (B50416) Core Activity

The quinazoline scaffold is a primary determinant of the molecule's interaction with biological targets. ontosight.ai Alterations to this core structure, particularly at the 6 and 7 positions, have been shown to modulate activity.

The electronic properties of substituents on the quinazoline ring play a crucial role in the molecule's biological activity. Studies have shown that the introduction of electron-withdrawing groups (EWGs) at specific positions can enhance the potency of these compounds. For instance, in a series of 6-bromo-2-(pyridin-3-yl)-4-substituted quinazolines, para-substitution on a phenyl moiety at the 4-position with EWGs such as -Cl, -Br, -F, and -SO₂CH₃ resulted in higher inhibitory activity against EGFR compared to electron-donating groups (EDGs) like -CH₃ and -OCH₃. mdpi.com Similarly, research on 4(3H)-quinazolinones as antibacterial agents found that small electron-withdrawing groups like nitro, fluoro, chloro, and nitrile were favored for potent activity. acs.org

Conversely, the effect of electron-donating groups can be context-dependent. While often leading to decreased activity compared to EWGs, the strategic placement of EDGs can still yield potent compounds. mdpi.com For example, the presence of methoxy (B1213986) groups at the 6 and 7 positions of the quinazoline core has been found to be favorable for EGFR inhibition. nih.gov The antioxidant capacity of quinazolinone Schiff base derivatives is also influenced by these electronic effects; compounds with electron-donating methoxy/hydroxy groups showed significantly better radical scavenging activity than those with an electron-withdrawing nitro group. mdpi.com The reaction efficiency in the synthesis of these derivatives can also be affected, with strong electron-withdrawing groups sometimes retarding the reaction, while electron-donating groups are generally well-tolerated. chim.it

| Substituent Type | Position | Effect on Activity | Example Groups | Reference |

|---|---|---|---|---|

| Electron-Withdrawing | Quinazoline-C6, Phenyl-C4 | Increased Potency | -F, -Cl, -Br, -NO₂, -CN | mdpi.comacs.org |

| Electron-Donating | Quinazoline-C6, C7 | Favorable for EGFR Inhibition | -OCH₃ | nih.gov |

| Electron-Donating | Phenyl-C4 | Decreased Potency vs. EWGs | -CH₃, -OCH₃ | mdpi.com |

| Electron-Donating | Phenyl rings at C2/C3 | Increased Antioxidant Activity | -OCH₃, -OH | mdpi.com |

The balance between lipophilicity and hydrophilicity is a key factor in the pharmacokinetic and pharmacodynamic properties of quinazoline derivatives. The introduction of small, lipophilic substituents often leads to enhanced biological activity. For example, substituting the C-5 position of a thiophene (B33073) moiety with small lipophilic groups like -Cl and -Br significantly increased antiproliferative activity. nih.gov Similarly, the addition of a small lipophilic bromine atom to an indole (B1671886) moiety at position 4 of the quinazoline core resulted in sub-nanomolar IC₅₀ values. mdpi.com

On the other hand, incorporating hydrophilic moieties can also improve activity. One study found that inserting the hydrophilic portion of neratinib (B1684480) at position 4 of the quinazoline core led to a marked increase in inhibitory activity toward EGFR kinase. nih.gov The polarity of substituents also plays a role, with the inclusion of polar groups like methoxy, amine, and pyridine (B92270) being explored to enhance inhibitory activities. nih.gov

Role of N-4 Amino Substitution on Biological Activity

The substituent at the 4-amino position of the quinazoline ring is a critical determinant of biological activity. ontosight.ai SAR studies have demonstrated that the nature of this substitution can dramatically influence potency. For instance, in a series of 2-anilino quinazolines investigated for antimalarial activity, monoalkyl amino compounds at the N-4 position were found to be significantly more potent than their disubstituted counterparts. acs.org

The introduction of various cyclic and acyclic amines at this position has been extensively explored to optimize activity. japsonline.comtandfonline.com For example, the synthesis of N-(pyridin-4-yl)-2-(p-tolyl)quinazolin-4-amine and related compounds has been undertaken to explore the impact of these substitutions on inhibiting ABC transporters. nih.gov The size and nature of the substituent are crucial; for instance, replacing a furfuryl group with a benzyl (B1604629) group at the 4-amino position was well-tolerated and offered a site to attach functionalities to improve physicochemical properties. acs.org Furthermore, the insertion of a 1H-indol-5-amine group at this position has led to compounds with potent sub-nanomolar inhibitory values. mdpi.com

| N-4 Substituent | Observed Effect | Compound Example | Reference |

|---|---|---|---|

| Monoalkyl Amino | Higher activity vs. disubstituted | 4-(furfurylamino)quinazoline | acs.org |

| Disubstituted Amino | Detrimental to activity | 4-(diethylamino)quinazoline | acs.org |

| Pyridin-4-yl | Inhibitor of ABC transporters | N-(Pyridin-4-yl)-2-(p-tolyl)quinazolin-4-amine | nih.gov |

| Benzylamino | Tolerated, allows for property modification | 4-benzylamino-2-(4-methoxyanilino)quinazoline | acs.org |

| 1H-Indol-5-amine | Potent sub-nanomolar inhibition | N-(1H-indol-5-yl) quinazolin-4-amine (B77745) derivatives | mdpi.com |

Influence of Pyridine Ring Modifications (e.g., Regioisomerism, Substitutions)

Modifications to the pyridine ring at the C-2 position of the quinazoline core, including changing its point of attachment (regioisomerism) and adding substituents, significantly impact biological activity.

SAR studies have shown a clear preference for the position of the nitrogen atom within the pyridine ring. For instance, in a series of 4-anilino-2-pyridylquinazolines, derivatives with a 2-pyridyl (ortho) substituent were significantly less potent than their 3-pyridyl (meta) and 4-pyridyl (para) counterparts. acs.org This trend was observed across various substitutions on the anilino moiety. acs.org In another study, replacing a phenyl ring with a pyridine ring was generally tolerated, but its success depended on other substituents present in the molecule. acs.org

Furthermore, the interchangeability of the pyridine ring with other aromatic systems has been explored. Replacing an aniline (B41778) moiety with a 4-trifluoromethylpyridin-3-yl amine was shown to retain potent antimalarial activity, suggesting that the pyridine ring can serve as a bioisostere for the aniline group to potentially overcome metabolic issues. acs.org The synthesis of various 2,4-disubstituted quinazolines has involved using key intermediates like 2-(pyridin-3-yl)quinazolin-4(3H)-one, highlighting the importance of this specific regioisomer in developing new potential anticancer agents. japsonline.comjapsonline.com

| Pyridine Modification | Observation | Compound Series | Reference |

|---|---|---|---|

| 2-pyridyl (ortho) | Least potent regioisomer | 4-anilino-2-(pyridin-2-yl)quinazolines | acs.org |

| 3-pyridyl (meta) | More potent than ortho isomer | 4-anilino-2-(pyridin-3-yl)quinazolines | acs.org |

| 4-pyridyl (para) | More potent than ortho isomer | 4-anilino-2-(pyridin-4-yl)quinazolines | acs.org |

| Substitution for Phenyl | Tolerated, but context-dependent | 4(3H)-Quinazolinones | acs.org |

| Substitution for Aniline | Retained activity, potential metabolic benefit | 2-(pyridin-3-ylamino)quinazolines | acs.org |

Quantitative Structure-Activity Relationship (QSAR) and QSPR Methodologies

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) are computational modeling techniques used to correlate the chemical structure of compounds with their biological activity or physicochemical properties. These methods are invaluable in drug design for predicting the activity of novel compounds and rationalizing experimental results. mdpi.com

For quinazoline derivatives, QSAR studies have been successfully employed to develop predictive models for various biological activities, including anticancer and anticonvulsant effects. researchgate.netjapsonline.comresearchgate.net The process typically involves several stages:

Data Set Selection: A series of quinazoline derivatives with known biological activities is chosen. researchgate.net

Molecular Descriptor Calculation: Various electronic and topological descriptors (e.g., HOMO/LUMO energies, dipole moment, surface area) are calculated for each molecule using quantum mechanical methods. researchgate.net

Model Development: Statistical methods like Multiple Linear Regression (MLR), Principal Component Analysis (PCA), and Genetic Function Algorithm (GFA) are used to build a mathematical model that links the descriptors to the observed activity. researchgate.netresearchgate.net

Model Validation: The robustness and predictive power of the model are rigorously tested using internal (e.g., leave-one-out cross-validation) and external validation techniques. japsonline.comresearchgate.net

A successful QSAR model for PI3K inhibitors based on quinazoline derivatives was developed using descriptors such as AM1_Eele (total energy), AM1_HF (heat of formation), AM1_LUMO (energy of the lowest unoccupied molecular orbital), and apol (polarizability). japsonline.com This model was then used to design a novel compound with a predicted IC₅₀ value superior to the parent compounds in the series. japsonline.com Similarly, a QSAR study on quinazolin-4(3H)-ones with anticonvulsant activity identified a robust model that provided insights into the structural requirements for this specific biological action. researchgate.net These studies underscore the power of QSAR/QSPR in guiding the synthesis and optimization of new, more potent 2-(Pyridin-2-yl)quinazolin-4-amine-based therapeutic agents.

Molecular Interactions and Mechanistic Elucidation

Ligand-Target Binding Studies

The quinazoline (B50416) scaffold is a privileged structure in medicinal chemistry, known for its ability to fit into the binding sites of various protein targets.

The 2-(pyridin-2-yl)quinazolin-4-amine framework has been the subject of numerous studies to understand its binding to the active sites of several key enzymes.

Kinases: Quinazolin-4(3H)-one derivatives have demonstrated potent inhibitory activity against several tyrosine kinases, including CDK2, HER2, and EGFR. researchgate.net Molecular docking studies suggest that these compounds can act as either ATP-competitive (Type I) or non-competitive (Type II) inhibitors depending on the specific kinase and the substitution pattern on the quinazoline core. researchgate.nettandfonline.com For instance, certain derivatives have been shown to bind to the ATP-binding pocket of PI3Kα, forming crucial hydrogen bonds with residues like Lys802 and Gln859. mdpi.com Others have been developed as inhibitors of Receptor-Interacting Protein Kinase 2 (RIPK2). nih.gov

DNA Gyrase: The 4-hydroxy-2-quinolone-3-carboxamide scaffold, which shares features with quinazolines, has been identified as an inhibitor of the S. aureus DNA gyrase B (GyrB) subunit. nih.gov These compounds bind to the ATPase domain of GyrB, with the 4-hydroxyl group forming key hydrogen bonds with residues Glu58 and Arg84. nih.gov While direct studies on this compound are less common, related quinolone-resistant mutations in GyrB (Asp426→Asn and Lys447→Glu) suggest that this region forms part of a quinolone-binding pocket, underscoring the potential for quinazoline-based compounds to interact with this target. nih.gov

Cyclooxygenase-2 (COX-2): Derivatives of the quinazolinone core have been designed as selective COX-2 inhibitors. Docking studies reveal that these compounds can bind within the COX-2 active site. Key interactions include hydrogen bonds with catalytically important residues such as Tyr355 and Arg120, which serve as a gate for ligand entry. ekb.egmdpi.com The V-shape of the 2,3-diaryl-heterocyclic moiety is considered important for fitting into the larger COX-2 active site compared to the COX-1 site. nih.gov

Kelch-like ECH-associated protein 1 (Keap1): The 2-phenylquinazoline-4-amine scaffold has been reported as an activator of the Nrf2 pathway by interacting with Keap1. tandfonline.comnih.gov A docking study performed on the Kelch domain of Keap1 explored the ability of these compounds to block the Nrf2-binding site, suggesting a mechanism for disrupting the Keap1-Nrf2 protein-protein interaction. tandfonline.commolaid.com

| Enzyme Target | Key Interacting Residues | Binding Mode/Mechanism | Reference |

|---|---|---|---|

| Kinases (CDK2, EGFR, HER2) | Lys802, Gln859 (for PI3Kα) | ATP competitive (Type-I) or non-competitive (Type-II) inhibition. | researchgate.nettandfonline.commdpi.com |

| DNA Gyrase (GyrB Subunit) | Glu58, Arg84, Arg144 | Binds to the ATPase domain, inhibiting ATP hydrolysis. | nih.gov |

| COX-2 | Arg120, Tyr355, Ser530 | Hydrogen bonding and hydrophobic interactions within the active site. | ekb.egmdpi.com |

| Keap1 (Kelch Domain) | - | Blocks the Nrf2-binding site, disrupting the Keap1-Nrf2 interaction. | tandfonline.comnih.gov |

The versatility of the quinazoline scaffold extends to its interaction with G protein-coupled receptors (GPCRs).

Adenosine (B11128) A2A Receptor (A2AR): Novel quinazoline derivatives have been developed as potent antagonists for the A2A adenosine receptor. Structure-activity relationship studies on 2-aminoquinazoline (B112073) derivatives revealed that substitutions at the C2, C6, and C7 positions are critical for high-affinity binding. One derivative, compound 5m in a specific study, demonstrated a high affinity for the human A2A receptor with a Ki value of 5 nM. mdpi.com

Serotonin (B10506) 5-HT2A Receptor: A series of quinazoline compounds were designed as potent and selective 5-HT2A receptor ligands. The compound N-(4-Chlorophenyl)-2-(piperazin-1-yl)quinazolin-4-amine was identified as an antagonist with a Ki value of 14.04 nM and displayed over 10,000-fold selectivity against other serotonin and dopamine (B1211576) receptors. ebi.ac.uk

| Receptor Target | Compound Type | Binding Affinity (Ki) | Functional Activity | Reference |

|---|---|---|---|---|

| Adenosine A2A Receptor | Substituted 2-aminoquinazoline | 5 nM | Antagonist | mdpi.com |

| Serotonin 5-HT2A Receptor | N-(4-Chlorophenyl)-2-(piperazin-1-yl)quinazolin-4-amine | 14.04 nM | Antagonist | ebi.ac.uk |

Interactions with Biomolecules

Beyond specific enzyme and receptor pockets, this compound derivatives exhibit significant interactions with essential biomolecules like nucleic acids and proteins.

Several studies have shown that quinazoline-based compounds, particularly metal complexes of (E)-4-(2-(pyridin-2-ylmethylene)hydrazinyl)quinazoline, can bind to calf-thymus (CT) DNA. researchgate.netresearchgate.net The primary mode of interaction is believed to be intercalation, where the planar quinazoline ring system inserts itself between the base pairs of the DNA double helix. researchgate.netresearchgate.netrsc.org This interaction can damage the DNA's double-helix structure, leading to a hyperchromic effect observed in UV-visible spectroscopy. mdpi.com Competitive binding studies using known DNA intercalators further support this mechanism, showing that the quinazoline derivatives can displace the intercalator from the DNA. mdpi.com

G-quadruplexes (G4) are non-canonical four-stranded DNA structures that are promising targets in cancer therapy. Novel pyridine (B92270) bis-quinazoline derivatives have been specifically designed as selective G4-stabilizing agents. nih.gov These compounds show a strong preference for binding to and stabilizing G4 structures over standard double-stranded DNA. nih.govacs.org Biophysical analyses have revealed that these ligands achieve significant thermal stabilization (ΔTm values > 20 °C) and exhibit dissociation constants in the nanomolar range. nih.gov They show a preference for parallel and hybrid G4 topologies and induce minimal conformational changes in the DNA structure upon binding. nih.gov The planar aromatic core of the quinazoline system is crucial for stacking on the terminal G-quartets, a key interaction for G4 stabilization. diva-portal.org

The interaction of quinazoline derivatives with serum albumins, the most abundant proteins in blood plasma, has been investigated to understand their pharmacokinetic properties. drugbank.com Studies involving metal complexes of (E)-4-(2-(pyridin-2-ylmethylene)hydrazinyl)quinazoline have demonstrated binding affinity for bovine serum albumin (BSA). researchgate.netresearchgate.netrsc.orgrsc.org These studies calculated the binding constants and determined that the compounds bind reversibly and tightly to albumin, which is crucial for their transport and distribution in the bloodstream. rsc.orgx-mol.com

Signaling Pathway Modulation (e.g., PI3K-AKT, MAPK)

The quinazoline scaffold is a well-established pharmacophore in the development of kinase inhibitors, with numerous derivatives targeting key signaling pathways implicated in cell proliferation, survival, and differentiation. While direct and extensive research on the specific modulatory effects of This compound on the PI3K-AKT and MAPK signaling cascades is not extensively detailed in publicly available literature, the broader class of quinazoline-based compounds, including those with pyridyl substitutions, has been a significant focus of such investigations. The structural motifs present in This compound suggest a potential for interaction with these critical cellular pathways.

The PI3K/AKT/mTOR pathway is a central regulator of cell growth and survival. nih.gov Its aberrant activation is a frequent event in various cancers, making it a prime target for therapeutic intervention. nih.govmdpi.com Several quinazoline derivatives have been designed and synthesized as potent inhibitors of PI3K. nih.govmdpi.com For instance, studies on 4-aminoquinazoline derivatives have demonstrated their capacity to inhibit PI3Kα, a key isoform of the PI3K family. mdpi.com The general structure of these inhibitors often involves a core quinazoline ring, which anchors the molecule within the ATP-binding pocket of the kinase, and various substituents that confer potency and selectivity.

Similarly, the MAPK signaling pathway, which includes the Ras-Raf-MEK-ERK cascade, is crucial for transmitting signals from the cell surface to the nucleus, thereby controlling fundamental cellular processes such as gene expression, proliferation, and apoptosis. rsc.org Dysregulation of this pathway is also a hallmark of many cancers. Research into pyrazolo[1,5-a]quinazoline derivatives has indicated that this class of compounds can exert anti-inflammatory effects by targeting MAPK pathway components, including ERK2, p38α, and JNK3. nih.gov Although structurally distinct from This compound , these findings highlight the versatility of the quinazoline scaffold in modulating MAPK signaling.

The potential for This compound to modulate these pathways can be inferred from structure-activity relationship (SAR) studies of related compounds. The nitrogen atom in the pyridine ring and the amino group at the 4-position of the quinazoline ring could potentially form key hydrogen bond interactions within the active sites of kinases in the PI3K-AKT and MAPK pathways.

Research Findings on Related Quinazoline Derivatives

To provide context on the potential activity of This compound , the following table summarizes the reported activities of various pyridyl-quinazoline derivatives on components of the PI3K-AKT and MAPK signaling pathways. It is important to note that these are different molecules and their activity does not directly represent the activity of This compound .

| Compound Class | Specific Derivative Example | Target Pathway/Kinase | Observed Effect | Reference |

| 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline | Compound 13k | PI3Kα | Potent inhibition with an IC50 of 1.94 nM; induced G2/M cell cycle arrest and apoptosis. | mdpi.com |

| 4-Morpholino-quinazoline | Not specified | PI3Kα | Significant inhibitory activity in the micromolar range. | nih.gov |

| Pyrazolo[1,5-a]quinazolines | Compounds 13i and 16 | ERK2, p38α, JNK3 | In silico modeling suggested effective binding, implying potential inhibition. | nih.gov |

These findings underscore the promise of the quinazoline scaffold, particularly when functionalized with pyridine-containing moieties, in the development of modulators for the PI3K-AKT and MAPK signaling pathways. Further investigation is warranted to determine if This compound exhibits similar activities.

Computational Chemistry and Molecular Modeling

Molecular Docking and Binding Mode Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For 2-(Pyridin-2-yl)quinazolin-4-amine derivatives, docking studies have been crucial in understanding their binding modes within the active sites of various protein targets.

Research has shown that the quinazoline (B50416) core of these compounds often establishes important hydrogen bonds and hydrophobic interactions. For instance, in studies targeting polo-like kinase 1 (PLK1), a key regulator of cell division, the N1 and N3 atoms of the quinazoline ring and the exocyclic amino group are predicted to form hydrogen bonds with the hinge region of the kinase domain. The pyridyl group can further extend into the binding pocket, forming additional interactions.

Similarly, in the context of phosphoinositide 3-kinase (PI3K) inhibition, molecular docking has revealed that the quinazoline scaffold occupies the adenine-binding pocket. The 4-amino group is predicted to form a crucial hydrogen bond with the backbone carbonyl of Val851 in the hinge region of PI3Kα. The pyridin-2-yl moiety can be directed towards the solvent-exposed region or interact with other parts of the active site, depending on the specific substitutions.

A study on novel quinazoline derivatives as potent EGFR inhibitors demonstrated through molecular docking that the fundamental quinazoline scaffold binds within the ATP-binding site of the EGFR kinase domain. The N1 of the quinazoline ring and the N of the 7-substituent were shown to form hydrogen bonds with the backbone of Met793 in the hinge region.

| Target Protein | Key Interacting Residues | Predicted Interactions |

| Polo-like kinase 1 (PLK1) | Hinge Region Residues | Hydrogen bonds via quinazoline N1, N3, and exocyclic amine |

| Phosphoinositide 3-kinase α (PI3Kα) | Val851 | Hydrogen bond between 4-amino group and Val851 backbone |

| Epidermal Growth Factor Receptor (EGFR) | Met793 | Hydrogen bonds via quinazoline N1 and 7-substituent N with Met793 backbone |

Virtual Screening for Novel Hit Identification

Virtual screening is a computational method used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. The this compound scaffold has served as a valuable query structure in virtual screening campaigns to identify novel bioactive compounds.

By using this core structure as a template, researchers can screen vast chemical databases for molecules with similar topological and pharmacophoric features. This approach has led to the identification of new hits for a variety of targets. For example, a virtual screening campaign based on known quinazoline-based inhibitors of a particular enzyme could yield a diverse set of new chemical entities that retain the key interaction features of the this compound core while exploring new chemical space.

The process often involves a hierarchical filtering approach. Initially, a large database is filtered based on 2D similarity to the query scaffold. The resulting subset of molecules is then subjected to more rigorous 3D pharmacophore modeling and finally, molecular docking to prioritize candidates for experimental testing.

Conformational Analysis and Dynamic Simulations

Molecular dynamics (MD) simulations provide a powerful tool to explore the conformational landscape and dynamic behavior of these molecules in a simulated physiological environment, often in complex with their target protein. MD simulations can reveal:

The stability of the ligand-protein complex over time.

The flexibility of different parts of the molecule and the protein.

The role of solvent molecules in mediating interactions.

Key dynamic hydrogen bonds and other non-covalent interactions that contribute to binding affinity.

For instance, MD simulations of a this compound derivative bound to a kinase can show how the pyridyl ring samples different orientations within the binding pocket, potentially leading to the identification of more stable conformations that can be stabilized through chemical modification.

Prediction of Ligand-Target Selectivity

A significant challenge in drug discovery is to design ligands that bind selectively to their intended target, thereby minimizing off-target effects. Computational methods play a crucial role in predicting the selectivity of compounds like this compound derivatives.

By creating homology models of related off-target proteins, researchers can perform comparative molecular docking studies. These studies can highlight subtle differences in the active site geometries and residue compositions that can be exploited to achieve selectivity. For example, if a desired target has a larger binding pocket than a closely related off-target, the this compound scaffold can be decorated with bulkier substituents that are sterically hindered in the smaller off-target active site.

Furthermore, free energy calculation methods, such as Free Energy Perturbation (FEP) and Thermodynamic Integration (TI), can be employed to provide a more quantitative prediction of binding affinities for both the on-target and off-target proteins. While computationally expensive, these methods can offer valuable insights into the molecular determinants of selectivity, guiding the design of more specific inhibitors.

Future Directions and Emerging Research Avenues

Advanced Design and Synthesis of Highly Selective Analogues

The development of new synthetic methodologies is crucial for generating diverse libraries of 2-(pyridin-2-yl)quinazolin-4-amine analogues. A key focus is on achieving high selectivity for specific biological targets to enhance efficacy and minimize off-target effects.

Researchers have successfully designed and synthesized novel series of quinazolin-4-amine (B77745) derivatives as highly selective inhibitors for targets like Aurora A kinase. nih.gov By exploiting subtle structural differences in the ATP-binding pockets of Aurora A and Aurora B kinases, which differ by only three residues, scientists have been able to dramatically improve selectivity. nih.gov For instance, compared to a lead compound with 3-fold selectivity, new analogues have demonstrated over 757-fold selectivity for Aurora A over Aurora B. nih.gov

Synthetic strategies often involve a multi-step process starting from precursors like anthranilamide and a corresponding pyridine (B92270) carboxaldehyde to form a 2-substituted quinazolinone. acs.org This intermediate is then chlorinated, typically with phosphorus oxychloride (POCl₃), to create a reactive 4-chloroquinazoline (B184009). acs.orgnih.gov The final step involves aromatic nucleophilic substitution with various amines to yield the desired 4-aminoquinazoline derivatives. acs.orgnih.gov Microwave-assisted synthesis has been employed to accelerate this final substitution step. acs.org This modular approach allows for systematic variation at both the 2-position of the quinazoline (B50416) core and the 4-amino substituent, facilitating extensive structure-activity relationship (SAR) studies. acs.orgnih.gov

Recent efforts have also focused on creating analogues that can overcome drug resistance. For example, derivatives have been designed to inhibit efflux pumps like P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP), which are major contributors to multidrug resistance in cancer. acs.orgdiva-portal.org Other advanced designs include pyridine bis-quinazoline derivatives intended to selectively bind and stabilize non-canonical G-quadruplex (G4) DNA structures, which are promising targets in cancer therapy. tandfonline.com

| Compound Class/Derivative | Synthetic Approach | Target | Key Finding |

| Quinazolin-4-amine derivatives | Structure-based design, multi-step synthesis | Aurora A kinase | Achieved >757-fold selectivity for Aurora A over Aurora B by exploiting minor differences in the ATP-binding pocket. nih.gov |

| 4-Anilino-2-pyridylquinazolines | Cyclic condensation, chlorination, microwave-assisted nucleophilic substitution | ABCG2 (BCRP) | Introduction of a 4-pyridyl residue at R¹ and a 3-cyano group at R² yielded potent inhibitors (IC₅₀ = 134 nM). acs.org |

| Pyridine bis-quinazolines | 4-5 step sequence from anthranilic acid and pyridine-2,6-dicarboxylic acid | G-quadruplex (G4) DNA | Analogues with propylamine (B44156) linkers showed high stabilization of G4 DNA (ΔTₘ > 20°C) and nanomolar dissociation constants. tandfonline.com |

| 2-(Pyridin-2-yl)quinazolines | Multi-step synthesis involving Suzuki coupling and chloride displacement | Human Methionine Aminopeptidase-1 (HsMetAP1) | Discovered a novel class of inhibitors effective against the cellular target without the need for Co(II) activation. nih.gov |

Comprehensive Biophysical Characterization of Molecular Interactions

A deep understanding of how these molecules interact with their targets at a molecular level is essential for rational drug design. A variety of biophysical techniques are being employed to elucidate these interactions.

Molecular docking and molecular dynamics (MD) simulations are frequently used to predict and analyze binding modes. nih.govresearchgate.netresearchgate.net For instance, MD analysis revealed that a salt bridge formed in Aurora B kinase, but not Aurora A, is a key determinant for the isoform selectivity of certain quinazolin-4-amine inhibitors. nih.gov Docking studies have also been used to explore the ability of these compounds to block the Nrf2-binding site within the Kelch domain of Keap1. researchgate.net

Experimental techniques provide crucial validation for computational models. X-ray crystallography has been used to determine the precise binding orientation of inhibitors within their target proteins. osti.govresearchgate.net Spectroscopic methods are also widely used. Fluorescence resonance energy transfer (FRET) assays, fluorescence intercalator displacement (FID), and circular dichroism (CD) are employed to study the binding and stabilization of G-quadruplex DNA by pyridine bis-quinazoline ligands. tandfonline.com Nuclear magnetic resonance (NMR) spectroscopy provides further detail on these interactions. tandfonline.com

The interaction with larger biomolecules like DNA and proteins is also an active area of investigation. Studies have assessed the binding affinity of quinazoline-metal complexes with calf-thymus DNA and their ability to cleave plasmid DNA. osti.govacs.org The interaction with serum albumins, such as bovine serum albumin (BSA), is also characterized to understand the pharmacokinetic properties of these compounds. osti.govacs.org

| Technique | System Studied | Key Insight |

| Molecular Dynamics (MD) Simulation | Quinazolin-4-amine inhibitor with Aurora A/B kinases | Identified a salt bridge in Aurora B, absent in Aurora A, as critical for inhibitor selectivity. nih.gov |

| Molecular Docking | 2-Phenylquinazoline-4-amine derivatives with Keap1 | Explored the ability of compounds to block the Nrf2-binding site of Keap1. researchgate.net |

| FRET, FID, CD, NMR Assays | Pyridine bis-quinazoline derivatives with G-quadruplex DNA | Confirmed strong, selective binding and stabilization, with preferences for parallel and hybrid G4 topologies. tandfonline.com |

| X-ray Crystallography & Spectrosopy | Metal complexes of (E)-4-(2-(pyridin-2-ylmethylene)hydrazinyl)quinazoline with DNA and BSA | Characterized the binding affinity and cleavage ability towards DNA and interactions with bovine serum albumin. osti.govacs.org |

| Biochemical Assays | Idelalisib (related quinazolinone) with PI3Kδ | Characterized the inhibitor as noncovalent, reversible, and ATP-competitive. researchgate.net |

Exploration of Novel Biological Targets and Mechanisms

While historically known for inhibiting targets like EGFR, research into this compound and its analogues is uncovering a range of novel biological targets. This expansion opens up possibilities for treating a wider array of diseases.

One significant area is the targeting of protein kinases involved in cell cycle regulation, such as Aurora A kinase . nih.gov Selective inhibition of Aurora A is a promising strategy for anticancer therapy, particularly for tumors where this kinase is highly expressed. nih.gov

Another emerging area is the inhibition of ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP/ABCG2) . acs.orgdiva-portal.org These transporters are responsible for pumping chemotherapeutic drugs out of cancer cells, leading to multidrug resistance. Quinazoline derivatives that inhibit these pumps can be used to resensitize cancer cells to existing therapies. diva-portal.orgresearchgate.net

Researchers are also looking beyond protein targets to other biomolecules. For example, novel quinazoline derivatives have been identified as inhibitors of fungal group II introns , which are RNA enzymes. researchgate.net This represents a novel antifungal strategy, as these RNA structures are not present in humans. researchgate.net Similarly, G-quadruplex (G4) DNA structures , which are involved in key cellular processes like transcription and are enriched in the promoter regions of oncogenes, have been targeted with specially designed pyridine bis-quinazolines. tandfonline.com

Other novel protein targets that have been identified include:

NAD(P)H:quinone oxidoreductase 1 (NQO1) , a cytoprotective enzyme. researchgate.net

Human Methionine Aminopeptidase-1 (HsMetAP1) , an enzyme essential for cell proliferation. nih.gov

The ultra-rapidly activating delayed rectifier potassium current (IKur/Kv1.5) , an ion channel involved in cardiac arrhythmia. nih.govresearchgate.net

| Novel Target | Compound Class | Therapeutic Area |

| Aurora A kinase | Quinazolin-4-amine derivatives | Cancer nih.gov |

| BCRP (ABCG2) / P-glycoprotein (P-gp) | 4-Anilino-2-pyridylquinazolines | Cancer (Multidrug Resistance) acs.orgdiva-portal.org |

| G-quadruplex (G4) DNA | Pyridine bis-quinazolines | Cancer tandfonline.com |

| Fungal Group II Introns (RNA) | 4-Aminoquinazoline derivatives | Fungal Infections researchgate.net |

| Human Methionine Aminopeptidase-1 (HsMetAP1) | 2-(Pyridin-2-yl)quinazolines | Cancer nih.gov |

| NAD(P)H:quinone oxidoreductase 1 (NQO1) | 2-Phenylquinazoline-4-amines | Cytoprotection researchgate.net |

| IKur (Kv1.5) Ion Channel | Phenylquinazolines | Atrial Fibrillation nih.govresearchgate.net |

Development of Structure-Based Drug Design Strategies

Structure-based drug design (SBDD) is a powerful paradigm that leverages high-resolution structural information of a biological target to design potent and selective inhibitors. This approach has been instrumental in advancing quinazoline-based compounds.

The development of selective Aurora A kinase inhibitors is a prime example of SBDD. nih.gov By comparing the crystal structures of Aurora A and the highly homologous Aurora B, researchers identified key residue differences in the ATP-binding site. nih.gov This knowledge allowed for the rational design of quinazolin-4-amine derivatives with substituents that could form favorable interactions with the unique residues of Aurora A, while avoiding clashes or unfavorable interactions with those of Aurora B, thereby achieving high selectivity. nih.gov

Similarly, SBDD has been applied to develop inhibitors for other kinases and targets. In silico docking of compounds into the crystal structure of P-glycoprotein has helped to identify common structural features among the most potent inhibitors, guiding the design of new analogues to reverse multidrug resistance. The insights gained from these structural and computational studies are critical for optimizing lead compounds, improving their potency, selectivity, and pharmacokinetic properties, and ultimately developing them into clinical candidates for diseases like cancer. nih.gov

Q & A

Q. What are the common synthetic strategies for preparing 2-(pyridin-2-yl)quinazolin-4-amine and its derivatives?

The synthesis typically involves cyclocondensation of anthranilic acid derivatives with pyridinyl-substituted amidines or urea. For example, a general procedure involves reacting 2-aminobenzoic acid with urea and pyridinyl precursors under reflux conditions, followed by purification via column chromatography . Modifications at the quinazoline core (e.g., chlorination at position 2 or substitutions at position 4) are achieved using morpholine or substituted amines . Key challenges include controlling regioselectivity and minimizing side reactions during chlorination steps .

Q. How is structural characterization of this compound performed?

Characterization relies on:

- NMR spectroscopy : and NMR identify substituent patterns and confirm proton environments (e.g., distinguishing pyridinyl protons from quinazoline aromatic signals) .

- X-ray crystallography : Resolves molecular conformation and hydrogen-bonding networks, as demonstrated in related 4-aminoquinazoline structures .

- HRMS (ESI) : Validates molecular weight and purity, with deviations <2 ppm confirming synthetic accuracy .

Q. What are the primary pharmacological targets or activities reported for this compound?

- Kinase inhibition : Derivatives selectively inhibit c-Src/Abl tyrosine kinases (IC <10 nM), with structural analogs showing antitumor activity in xenograft models .

- Anti-inflammatory potential : Substituted quinazolin-4-amines modulate COX-2 or NF-κB pathways, though limited published data exist compared to kinase studies .

Advanced Research Questions

Q. How do structural modifications at the quinazoline core influence biological activity?

- Position 2 substitutions : Chlorine or morpholinyl groups enhance kinase inhibitory potency by improving hydrophobic interactions with ATP-binding pockets .